molecular formula C27H46O3 B14276374 3-(4-Hydroxyphenyl)propyl octadecanoate CAS No. 138969-03-6

3-(4-Hydroxyphenyl)propyl octadecanoate

Cat. No.: B14276374
CAS No.: 138969-03-6
M. Wt: 418.7 g/mol
InChI Key: VNVCJFGUQXAJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)propyl octadecanoate is an ester derivative comprising a 4-hydroxyphenyl group attached to a propyl chain, which is esterified with octadecanoic acid (stearic acid). This structure confers both aromatic and aliphatic characteristics, making it relevant in areas such as lipid biochemistry, drug metabolism, and material science.

Properties

CAS No.

138969-03-6

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propyl octadecanoate

InChI

InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(29)30-24-17-18-25-20-22-26(28)23-21-25/h20-23,28H,2-19,24H2,1H3

InChI Key

VNVCJFGUQXAJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propyl octadecanoate typically involves the esterification reaction between 3-(4-hydroxyphenyl)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol and carboxylic acid.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)propyl octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propyl octadecanoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Drug Delivery: In drug delivery systems, the ester bond can be hydrolyzed to release the active drug molecule at the target site.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(4-Hydroxyphenyl)propyl octadecanoate with key analogues:

Compound Name Structural Features Key Functional Groups Potential Applications References
This compound Propyl linker with 4-hydroxyphenyl group; stearate ester Phenolic -OH, ester Lipid biochemistry, drug metabolites
(2-Hydroxy-3-phosphonooxypropyl) octadecanoate Propyl linker with 2-hydroxy and 3-phosphonooxy groups; stearate ester Phosphate, -OH, ester Membrane signaling, synthetic lipids
Ethyl octadecanoate Ethyl ester of stearic acid Ester Industrial lubricants, cosmetics
Ezetimibe metabolite (Compound 2 in ) Azetidinone ring, fluorophenyl, and 4-hydroxyphenyl groups; hydroxypropyl side chain Fluorophenyl, -OH, azetidinone Pharmaceutical metabolism
Phosphatidylethanolamine derivative () Glycerol backbone with phosphatidylethanolamine headgroup; tetradecanoyl and stearate Phosphate, amine, ester Membrane phospholipids, drug delivery systems

Key Differences and Implications

Polarity and Solubility: The 4-hydroxyphenyl group in the target compound increases polarity compared to simple esters like ethyl octadecanoate, which lacks aromatic or hydroxyl moieties . However, it is less polar than the phosphonooxy-containing analogue, which has ionizable phosphate groups enhancing water solubility . The phosphatidylethanolamine derivative exhibits amphiphilic properties due to its polar headgroup and nonpolar tails, making it integral to membrane structures, unlike the target compound .

Biological Activity: Ezetimibe metabolites (e.g., Compound 2 in ) demonstrate how fluorophenyl and azetidinone groups enhance pharmacological activity, whereas the target compound’s simpler structure may limit direct therapeutic utility but improve metabolic stability . The phosphonooxy analogue’s phosphate group could enable chelation or enzymatic interactions, suggesting roles in signaling pathways absent in the target compound .

The phosphatidylethanolamine derivative’s complex structure requires specialized synthesis techniques, unlike the straightforward esterification of the target compound .

Metabolic and Stability Considerations

  • Fungal biotransformation studies () highlight that hydroxylation of aromatic rings (as in the target compound) is a common metabolic modification, enhancing excretion efficiency .
  • The absence of electron-withdrawing groups (e.g., fluorine in ezetimibe metabolites) in the target compound may reduce enzymatic degradation rates, improving environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.